molecular formula C9H10N2S B14199667 1-(Pyridin-2-yl)pyrrolidine-2-thione CAS No. 848614-65-3

1-(Pyridin-2-yl)pyrrolidine-2-thione

Cat. No.: B14199667
CAS No.: 848614-65-3
M. Wt: 178.26 g/mol
InChI Key: MDVLJGLGOWPGON-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)pyrrolidine-2-thione is a specialist heterocyclic compound that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. This molecule features a pyrrolidine-2-thione (or 2-thioxopyrrolidine) scaffold tethered to a pyridinyl ring, a structural motif known to confer significant potential for bioactivity . Compounds with similar pyrrolidine-thione and pyridine scaffolds are frequently investigated for their inhibitory properties against various biological targets. For instance, related spiro-pyrrolidine derivatives have been extensively studied as potent small-molecule inhibitors of the MDM2-p53 protein-protein interaction, a promising therapeutic strategy in oncology . The presence of the thione (C=S) group and nitrogen heterocycles makes this compound a valuable precursor for the synthesis of more complex molecules, including those with potential cytostatic or cytotoxic activities . As a solid with defined physicochemical properties, it is essential for researchers to handle this material with appropriate safety precautions. This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

848614-65-3

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

1-pyridin-2-ylpyrrolidine-2-thione

InChI

InChI=1S/C9H10N2S/c12-9-5-3-7-11(9)8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2

InChI Key

MDVLJGLGOWPGON-UHFFFAOYSA-N

Canonical SMILES

C1CC(=S)N(C1)C2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 Pyridin 2 Yl Pyrrolidine 2 Thione

Thionation Reactions for Pyrrolidinone Precursors

The conversion of the carbonyl group in a pyrrolidinone ring to a thiocarbonyl group is a direct and widely employed method for the synthesis of pyrrolidine-2-thiones. This transformation typically involves the use of potent thionating agents.

Utilization of Phosphorus Pentasulfide (P4S10) and Related Thionating Reagents

The most prominently documented method for the preparation of 1-(pyridin-2-yl)pyrrolidine-2-thione involves the direct thionation of 1-(pyridin-2-yl)pyrrolidin-2-one. researchgate.net The reagent of choice for this conversion is phosphorus pentasulfide (P4S10), a well-established and effective thionating agent for a wide range of carbonyl compounds, including amides and lactams. researchgate.net

The reaction proceeds by the interaction of the carbonyl oxygen of the pyrrolidinone with the electrophilic phosphorus atoms of P4S10, leading to the formation of a thio-substituted intermediate that subsequently rearranges to yield the desired thiocarbonyl compound.

While P4S10 is the principal reagent cited for this specific synthesis, other related thionating agents are commonly used in organic synthesis and could potentially be applied. These include Lawesson's reagent, which is known for its milder reaction conditions and improved solubility in organic solvents. mdpi.com Another alternative is the combination of phosphorus pentasulfide with hexamethyldisiloxane (B120664) (HMDO), which has been shown to enhance the reactivity and efficiency of thionation for various carbonyl compounds. researchgate.net

Optimization of Reaction Conditions and Solvent Effects in Thionation Processes

The efficiency and yield of the thionation of 1-(pyridin-2-yl)pyrrolidin-2-one can be significantly influenced by the reaction conditions. Key parameters for optimization include temperature, reaction time, and the stoichiometry of the thionating agent. Generally, thionation reactions with P4S10 require elevated temperatures to proceed at a reasonable rate.

The choice of solvent is also critical. Thionation reactions using P4S10 are often carried out in high-boiling inert solvents such as toluene, xylene, or pyridine (B92270). researchgate.net The solvent must be capable of dissolving the starting material and be stable at the required reaction temperature. The use of pyridine as a solvent can also lead to the formation of a P4S10-pyridine complex, which can act as a more selective and reactive thionating agent. organic-chemistry.org Research on similar thionation reactions suggests that solvents like acetonitrile (B52724) can also be effective, particularly when using the P4S10-pyridine complex. organic-chemistry.org

A systematic approach to optimizing the reaction would involve screening different solvents, adjusting the molar ratio of the pyrrolidinone to P4S10, and monitoring the reaction progress over time at various temperatures to identify the conditions that provide the highest yield and purity of this compound.

Table 1: General Parameters for Optimization of Thionation Reactions

ParameterTypical Range/OptionsConsiderations
Thionating Agent P4S10, Lawesson's Reagent, P4S10/HMDOReactivity, solubility, and ease of workup.
Solvent Toluene, Xylene, Pyridine, AcetonitrileBoiling point, solubility of reactants, and potential for side reactions.
Temperature Room temperature to refluxReaction rate and potential for thermal decomposition.
Stoichiometry 0.25-0.5 equivalents of P4S10 per carbonyl groupEnsuring complete conversion without excessive side products.
Reaction Time 1 to 24 hoursMonitoring for reaction completion to avoid product degradation.

Cyclization Approaches to the Pyrrolidine-2-thione (B1333366) Ring System

While the thionation of a pre-formed pyrrolidinone ring is the most direct route, the construction of the this compound ring system through cyclization reactions represents an alternative synthetic strategy.

Condensation Reactions Involving N-Arylpyrrolidine-2-thiones

Intramolecular Cyclisation Pathways for Pyrrolidine-2-thione Formation

Direct intramolecular cyclization to form this compound is not a commonly reported method. A hypothetical pathway could involve a precursor molecule containing both the pyridin-2-ylamino group and a suitable thioester or related functional group at the end of a four-carbon chain. The intramolecular nucleophilic attack of the nitrogen atom of the pyridine ring or the amino group onto the thio-activated carbonyl carbon would lead to the formation of the pyrrolidine-2-thione ring. However, the synthesis of such a precursor would likely be a multi-step process itself. A photo-promoted ring contraction of a substituted pyridine derivative in the presence of a silylborane has been reported to yield a pyrrolidine (B122466) skeleton, which could then potentially be converted to the desired thione, though this is a highly specialized and indirect route. nih.gov

Multi-step Synthetic Strategies for N-Substituted Pyrrolidine-2-thiones

The synthesis of this compound is inherently a multi-step process, with the key final step being the thionation reaction. The preceding steps involve the synthesis of the precursor, 1-(pyridin-2-yl)pyrrolidin-2-one.

A common and effective method for the synthesis of N-substituted pyrrolidin-2-ones is the condensation of a primary amine with γ-butyrolactone. In the case of 1-(pyridin-2-yl)pyrrolidin-2-one, this would involve the reaction of 2-aminopyridine (B139424) with γ-butyrolactone at elevated temperatures.

Table 2: Plausible Multi-step Synthetic Route to this compound

StepReactantsReagents/ConditionsProduct
1 2-Aminopyridine, γ-ButyrolactoneHeat1-(Pyridin-2-yl)pyrrolidin-2-one
2 1-(Pyridin-2-yl)pyrrolidin-2-oneP4S10, Toluene/Pyridine, RefluxThis compound

This two-step sequence represents the most direct and well-supported synthetic strategy for obtaining this compound based on available scientific literature. The initial formation of the N-substituted lactam followed by thionation is a robust and versatile approach for the synthesis of a wide range of N-substituted pyrrolidine-2-thiones.

Synthetic Routes for Incorporating Pyridin-2-yl Moieties in Related Structures

The introduction of a pyridin-2-yl group onto a pyrrolidine ring is a key step in the synthesis of the precursor lactam, 1-(Pyridin-2-yl)pyrrolidin-2-one. Several methodologies are available for the N-arylation of lactams, with transition-metal catalyzed cross-coupling reactions being particularly prominent.

Transition-Metal Catalyzed N-Arylation:

Palladium- and copper-catalyzed reactions are powerful tools for the formation of N-aryl bonds. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for the synthesis of N-aryl lactams from aryl halides and lactams. This reaction typically employs a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and a base. encyclopedia.pub Similarly, the Ullmann condensation, a copper-catalyzed reaction, can be employed to couple aryl halides with lactams, although it often requires higher temperatures compared to palladium-catalyzed methods. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and is often optimized for specific substrates.

Recent advancements in this area have focused on developing more efficient and versatile catalytic systems. For instance, a copper-catalyzed N-arylation of amides and lactams with (hetero)aryl chlorides has been reported, expanding the scope of accessible starting materials. researcher.life Nickel catalysis has also emerged as a viable alternative for the N-arylation of primary amides and lactams with various (hetero)aryl electrophiles. researcher.life

Table 1: Comparison of Catalytic Systems for N-Arylation of Lactams

Catalytic System Metal Typical Substrates Reaction Conditions Advantages
Buchwald-Hartwig Palladium Aryl halides, lactams Phosphine ligand, base High efficiency, broad substrate scope
Ullmann Condensation Copper Aryl halides, lactams Often high temperatures Lower cost of catalyst

Advanced Synthetic Techniques and Green Chemistry Approaches in this compound Synthesis

The direct synthesis of this compound is achieved through the thionation of the corresponding lactam, 1-(Pyridin-2-yl)pyrrolidin-2-one. The title compound, with the chemical formula C9H10N2S, has been successfully prepared by the thionation of 1-(2-pyridyl)pyrrolidin-2-one using phosphorus pentasulfide. researchgate.net Advanced and green synthetic methodologies are being explored to make this and similar transformations more efficient and environmentally friendly.

Advanced Thionation Reagents and Techniques:

Lawesson's reagent is a well-established and widely used thionating agent for the conversion of carbonyls to thiocarbonyls, including the synthesis of thioamides and thiolactams. researchgate.netnih.gov However, research into greener alternatives is ongoing. An alternative to Lawesson's reagent, the combination of phosphorus pentasulfide with hexamethyldisiloxane (Curphey's reagent), has shown higher reactivity in achieving multi-thionated products in other systems and could be applicable here. mdpi.com

Green Chemistry Approaches:

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles can be applied to both the N-arylation and the thionation steps.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.gov This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles and the thionation of carbonyl compounds using Lawesson's reagent. encyclopedia.pubnih.gov A microwave-assisted, solvent-free synthesis of pyrido-pyrimidine-2-thiones has been reported, highlighting the potential of this technology for related structures. rsc.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. Ultrasound has been used for the synthesis of N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamide derivatives, demonstrating its utility in the formation of related heterocyclic structures. researchgate.net It has also been shown to be effective in the greener synthesis of aryl thioamides. utu.ac.in

Mechanochemical Synthesis: Mechanochemistry, which involves reactions induced by mechanical energy (e.g., ball milling), offers a solvent-free or solvent-minimized approach to synthesis. The thionation of various amides to thioamides, including thiolactams, has been successfully achieved using Lawesson's reagent under mechanochemical conditions. researchgate.netrsc.org This method provides a simple and mild reaction protocol with yields comparable to or better than solution-based reactions. rsc.org

Table 2: Green Synthetic Approaches for Thio-Lactam Synthesis

Technique Description Advantages
Microwave-Assisted Use of microwave irradiation to heat the reaction. Faster reaction rates, higher yields, reduced solvent use.
Ultrasound-Assisted Application of ultrasonic waves to the reaction mixture. Enhanced reaction rates, milder conditions, improved yields.

The exploration of these advanced and green synthetic techniques holds significant promise for the development of more sustainable and efficient routes to this compound and other valuable heterocyclic compounds.

Advanced Spectroscopic and Structural Elucidation of 1 Pyridin 2 Yl Pyrrolidine 2 Thione

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural details of 1-(Pyridin-2-yl)pyrrolidine-2-thione. Techniques such as NMR, IR, UV-Vis, and mass spectrometry offer complementary information regarding the compound's atomic connectivity, functional groups, electronic properties, and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) environments within the this compound molecule. While specific experimental data is not widely published, the expected chemical shifts can be predicted based on the analysis of analogous structures, such as 2-substituted pyridines and N-substituted pyrrolidines. mdpi.comresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and pyrrolidine (B122466) rings. The four protons of the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their multiplicity and coupling constants dictated by their relative positions. The six protons of the pyrrolidine-2-thione (B1333366) ring would appear in the aliphatic region. The methylene (B1212753) protons adjacent to the nitrogen (C5-H₂) are expected to be downfield compared to the other two methylene groups (C3-H₂ and C4-H₂) due to the deshielding effect of the nitrogen atom.

The ¹³C NMR spectrum would complement the proton data, showing nine distinct carbon signals. The thiocarbonyl carbon (C=S) is expected to be significantly downfield (around δ 190-210 ppm). Carbons of the pyridine ring would resonate in the aromatic region (δ 110-150 ppm), while the aliphatic carbons of the pyrrolidine ring would appear upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data predicted based on analogous structures and general NMR principles.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine C2'-~152
Pyridine C3'~7.2-7.4~120
Pyridine C4'~7.7-7.9~138
Pyridine C5'~7.1-7.3~115
Pyridine C6'~8.3-8.5~148
Pyrrolidine C2 (C=S)-~205
Pyrrolidine C3~2.1-2.3~25
Pyrrolidine C4~2.8-3.0~35
Pyrrolidine C5~3.8-4.0~55

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. For this compound, the IR spectrum would be characterized by several key absorption bands. A strong band corresponding to the C=S (thione) stretching vibration is expected to appear in the region of 1250-1050 cm⁻¹. Other significant peaks would include C-N stretching vibrations from both the amide-like linkage and the pyridine ring, aromatic C=C and C=N stretching bands from the pyridine ring (typically 1600-1450 cm⁻¹), and aliphatic C-H stretching vibrations from the pyrrolidine ring (around 2850-2960 cm⁻¹). nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is expected to display absorptions arising from π→π* transitions associated with the aromatic pyridine system and the C=S chromophore. Additionally, a lower energy n→π* transition associated with the non-bonding electrons on the sulfur and nitrogen atoms is anticipated.

Table 2: Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Pyridine)Stretching3100-3000
C-H (Pyrrolidine)Stretching2960-2850
C=C, C=N (Pyridine)Stretching1600-1450
C=S (Thione)Stretching1250-1050
C-NStretching1350-1200

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of the molecule, which helps in structural confirmation. The compound this compound has a molecular formula of C₉H₁₀N₂S, corresponding to a monoisotopic mass of approximately 178.06 Da. researchgate.net

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 178. The fragmentation pattern would likely involve the cleavage of the bond between the two rings and subsequent fragmentation of the individual heterocyclic systems. Key fragments would be expected for the pyridin-2-yl cation (m/z 78) and fragments arising from the pyrrolidine-2-thione ring. nist.gov

Table 3: Key Mass Spectrometry Data

Parameter Value
Molecular FormulaC₉H₁₀N₂S
Molecular Weight178.25 g/mol
Monoisotopic Mass178.06 Da
Expected [M]⁺ Peak (m/z)178
Major Expected Fragments (m/z)78 (C₅H₄N⁺), various pyrrolidine-thione fragments

Solid-State Structural Analysis via X-ray Crystallography

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray diffraction studies reveal the precise conformation of this compound in the crystalline state. researchgate.net A key structural feature is the relative orientation of the two heterocyclic rings. The plane of the pyrrolidine-2-thione ring is significantly twisted with respect to the plane of the pyridine ring. This twist is quantified by a dihedral angle of approximately 21°. researchgate.net This non-planar conformation minimizes steric hindrance between the rings. The pyrrolidine ring itself is not perfectly planar and typically adopts an envelope or twist conformation, a common feature for five-membered saturated rings. nih.govresearchgate.net

Table 4: Selected Crystallographic and Conformational Data

Structural Parameter Value Reference
Molecular FormulaC₉H₁₀N₂S researchgate.net
Dihedral Angle (Pyrrolidine-Pyridine)~21° researchgate.net

Table 5: Intermolecular Interaction Data

Interaction Type Description Measured Distance (Å) Reference
π–π StackingBetween pyridine rings of adjacent molecules3.9141 (Centroid-Centroid) researchgate.net
π–π StackingBetween pyridine rings of adjacent molecules4.0815 (Centroid-Centroid) researchgate.net

Conformational Dynamics and Rotational Barriers in this compound

In the crystalline state, the molecule adopts a specific conformation where the plane of the pyrrolidine-2-thione ring is twisted by approximately 21° relative to the pyridine ring. researchgate.net This twisted arrangement is a result of the steric and electronic interactions between the two ring systems. However, in solution, the molecule is expected to be dynamic, exploring a range of conformations.

The five-membered pyrrolidine ring is not planar and undergoes a rapid conformational process known as pseudorotation. nih.govresearchgate.net This involves the out-of-plane motion of the carbon atoms of the ring, leading to a continuous interconversion between various "envelope" and "twist" conformations. The specific conformational preferences and the energy barriers between them are influenced by the substituents on the ring.

A key feature of the conformational dynamics of this compound is the restricted rotation around the bond connecting the nitrogen atom of the pyrrolidine ring to the C2 carbon of the pyridine ring (the N-C(aryl) bond). This restricted rotation arises from steric hindrance between the hydrogen atom at the C6 position of the pyridine ring and the methylene group at the C5 position of the pyrrolidine-2-thione ring. The energy barrier for this rotation dictates the rate at which the two ring systems can reorient relative to each other. While specific experimental or computational data for the rotational barrier in this compound is not available in the current literature, studies on analogous N-aryl lactams and related systems provide valuable insights. For instance, dynamic NMR studies on N-acyl piperidine (B6355638) derivatives and computational studies on thienopyridine derivatives have demonstrated the existence of significant rotational barriers around the N-C(aryl) bond, leading to the observation of distinct rotamers at low temperatures. researchgate.net

The interplay of these conformational motions—pyrrolidine ring puckering and restricted rotations around the N-C(pyridine) and N-C(S) bonds—defines the conformational landscape of this compound. Understanding these dynamic processes is essential for a complete picture of the molecule's structure-activity relationships.

Table 1: Key Conformational Dynamics in this compound

Conformational ProcessDescriptionExpected Outcome
Pyrrolidine Ring Puckering Rapid interconversion between non-planar envelope and twist conformations of the five-membered ring.Contributes to the overall flexibility and three-dimensional shape of the molecule.
Rotation around N-C(pyridine) bond Hindered rotation due to steric interactions between the pyridine and pyrrolidine-2-thione rings.May lead to the existence of distinct, slowly interconverting rotamers in solution.
Rotation around N-C(S) bond Highly restricted rotation due to the partial double bond character of the thioamide bond.Confers rigidity to the thioamide group and influences the planarity of the pyrrolidine-2-thione ring.

Coordination Chemistry of 1 Pyridin 2 Yl Pyrrolidine 2 Thione As a Ligand

Chelation Modes and Ligand Behavior of 1-(Pyridin-2-yl)pyrrolidine-2-thione

The spatial arrangement of the pyridine (B92270) nitrogen and the thione sulfur allows this compound to exhibit versatile coordination behavior, primarily acting as a bidentate chelating agent.

The coordination of this compound to a metal center typically involves both the exocyclic sulfur atom of the thione group and the endocyclic nitrogen atom of the pyridine ring. This dual coordination (N,S-coordination) is a common feature for ligands of this type, such as pyridine-2-thiol (B7724439) and its derivatives. rsc.org The sulfur atom acts as a soft donor, readily coordinating to transition metals, while the pyridine nitrogen acts as a borderline donor. Spectroscopic evidence, such as changes in the C=S stretching frequency in infrared (IR) spectra and shifts in proton signals in nuclear magnetic resonance (NMR) spectra upon complexation, confirms the involvement of both donor atoms. For instance, in related cadmium(II) complexes with thione ligands, an upfield shift of the >C=S resonance in the ¹³C NMR spectrum is consistent with sulfur coordination to the metal center. scilit.com

The most prevalent coordination mode for this compound is as a bidentate ligand, where both the pyridine nitrogen and the thione sulfur bind to a single metal ion, forming a stable five-membered chelate ring. This chelating behavior is well-documented for analogous ligands like N-(2-pyridyl)imidazolidine-2-thiones and 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, which also act as bidentate agents. nih.govmdpi.com

While primarily bidentate, the ligand also possesses the potential to act in a multidentate fashion, specifically as a bridging ligand. In such a scenario, the ligand could coordinate to one metal center via the nitrogen atom and to a second metal center via the sulfur atom, leading to the formation of dinuclear or polynuclear complexes. This bridging capability has been observed in complexes of similar heterocyclic thiones, such as pyridine-2-thione, which can form sulfur-bridged dimers. researchgate.net

Synthesis and Characterization of Metal Complexes

Research into the coordinating properties of this compound and related pyridyl-thione ligands has led to the synthesis and characterization of a wide array of metal complexes, particularly with transition metals.

Complexes of pyridyl-thione type ligands have been successfully prepared with a broad range of transition metals. The general synthetic method involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or perchlorates) in a suitable solvent like ethanol, methanol, or acetonitrile (B52724).

Ruthenium (Ru): Ruthenium complexes with pyridyl and thione-containing ligands have been synthesized, showing diverse coordination modes. ucl.ac.ukresearchgate.net For example, reactions with ruthenium carbonyls have yielded complexes where the pyridine-2-thionato ligand coordinates in doubly- and triply-bridging modes. ucl.ac.uk

Iron (Fe): Iron(II) and Iron(III) complexes with various pyridine-substituted ligands have been prepared. rsc.orgmdpi.comnih.gov For instance, Fe(II) complexes of pyridine-substituted thiosemicarbazones have been shown to act as catalysts for oxidation reactions. rsc.org

Cobalt (Co): Cobalt(II) complexes with related pyridyl-imino-thiazolidine ligands have been synthesized and characterized as having distorted octahedral geometries. nih.gov Studies on cobalt(II) complexes with pyridine-based macrocycles also demonstrate the strong coordinating ability of the pyridyl nitrogen. rsc.org

Nickel (Ni): Nickel(II) complexes with ligands containing pyridyl and thioether or thione groups are well-documented. nih.gov Depending on the co-ligands and reaction conditions, geometries such as square planar and octahedral can be obtained. nih.govjscimedcentral.com

Copper (Cu): A significant number of copper(II) complexes with structurally similar N-(2-pyridyl)imidazolidine-2-thiones have been synthesized by reacting the ligand with copper(II) chloride. mdpi.comnih.govresearchgate.net These studies have yielded both mono- and binuclear complexes.

Zinc (Zn): Zinc(II) readily forms complexes with pyridyl-containing ligands. rsc.orgnih.govmdpi.com For example, zinc complexes with pyridine-N-oxide ligands have been synthesized and structurally characterized by X-ray diffraction. rsc.org Tetrahedral complexes of Zn(II) with ortho-substituted pyridine ligands have also been reported. rsc.org

Cadmium (Cd): Cadmium(II) complexes with various pyridyl-thione and pyridyl-oxime ligands have been prepared, often resulting in coordination polymers. researchgate.netirb.hr The synthesis typically involves reacting cadmium(II) halides with the ligand, leading to complexes where cadmium is five- or six-coordinate. researchgate.netirb.hr

Silver (Ag): Silver(I) has a strong affinity for sulfur-donor ligands, and numerous complexes with pyridine-2-thione and related ligands have been reported. researchgate.netrsc.org These syntheses often yield dinuclear or polynuclear structures, with the thione ligand acting in a bridging capacity. researchgate.net

Table 1: Examples of Synthesized Transition Metal Complexes with Pyridyl-Thione Type Ligands
Metal IonLigand TypeResulting Complex Formula (Example)Geometry (Example)
Cu(II) N-(2-pyridyl)imidazolidine-2-thiones[CuCl₂(C₁₀H₁₂N₂S)]Distorted Square Planar
Co(II) 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine[Co(C₁₁H₁₂N₄S₂)₂(H₂O)(NO₃)]NO₃Distorted Octahedral
Ag(I) Pyridine-2-thione[Ag₂Cl₂(μ-S-pySH)₂(PPh₃)₂]Tetrahedral (per Ag)
Cd(II) 2-pyridineformamide thiosemicarbazone[Cd(HAm4DH)Cl₂]·DMSOSquare Pyramidal
Zn(II) 2-methylpyridine[Zn(NCS)₂(C₆H₇N)₂]Distorted Tetrahedral
Ni(II) Pyridine-based Macrocycle[NiCl₂(L)] (L = C₁₅H₁₉NPS₂)Octahedral
Ru(II) Pyridine-2-thiolato[Ru(bpy)₂(2-SC₅H₄N)]ClO₄Octahedral
Fe(II) Pyridine-substituted Thiosemicarbazone[Fe(HDpT)₂]Octahedral

While the coordination chemistry of this compound and its analogues is dominated by transition metals, complexes with some main group elements have also been explored. For instance, organotin(IV) complexes with 2-mercaptopyridine (B119420) have been reported. researchgate.net However, the available scientific literature focuses predominantly on transition metal complexes, and detailed studies on main group elements with this compound specifically are less common.

Structural Analysis of Coordination Compounds

Structural analyses of complexes with ligands analogous to this compound reveal a variety of coordination geometries. For example, copper(II) complexes with N-(2-pyridyl)imidazolidine-2-thiones have been shown to adopt five-coordinate geometries. researchgate.net A cobalt(II) complex with a pyridyl-imino-thiazolidine ligand was found to have a distorted octahedral geometry, with the metal atom coordinated to two ligand molecules, a water molecule, and a nitrate (B79036) anion. nih.gov

In a dinuclear silver(I) complex bridged by pyridine-2-thione ligands, each silver atom exhibits a tetrahedral coordination environment. researchgate.net Cadmium(II) complexes with related thiosemicarbazone ligands have been characterized as having five-coordinate, square pyramidal geometries. researchgate.net These diverse structures highlight the flexibility of the pyridyl-thione coordination environment, which can adapt to the electronic and steric preferences of different metal ions.

Table 2: Selected Structural Data for Metal Complexes with Analogous Pyridyl-Thione/Imine Ligands
ComplexMetal CenterCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)
[Co(PyTT)₂(H₂O)(NO₃)]⁺ Co(II)Distorted OctahedralCo–N(thiazoline) = 2.067 (avg.)Co–N(imino) = 2.122 (avg.)Co–O(water) = 2.105N–Co–N (bite) = 84.07 - 98.66
[Cd(HAm4DH)Br₂]·H₂O Cd(II)Square PyramidalCd–S = 2.610Cd–N(pyridyl) = 2.404Cd–N(imine) = 2.373Cd–Br = 2.569, 2.585S–Cd–N(pyridyl) = 143.0S–Cd–N(imine) = 71.0
[Ag₂Cl₂(μ-S-pySH)₂(PPh₃)₂] Ag(I)Distorted TetrahedralAg–S = 2.522, 2.582Ag–P = 2.417Ag–Cl = 2.561S–Ag–P = 120.3S–Ag–Cl = 101.4

Data sourced from related structures found in the literature. researchgate.netnih.govresearchgate.net PyTT = 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine; HAm4DH = 2-pyridineformamide thiosemicarbazone; pySH = pyridine-2-thione.

Single-Crystal X-ray Diffraction of Metal-Pyrrolidine-2-thione Complexes

To date, detailed single-crystal X-ray diffraction data for metal complexes of this compound are not extensively available in the public domain. However, the crystal structure of the free ligand has been determined, providing a crucial foundation for understanding its coordination behavior.

The synthesis of this compound is achieved through the thionation of 1-(2-pyridyl)pyrrolidin-2-one using phosphorus pentasulfide. nih.gov X-ray diffraction analysis of the resulting crystals reveals that the molecule crystallizes in a form where the pyrrolidine-2-thione (B1333366) ring is twisted relative to the pyridine ring by approximately 21°. nih.gov The crystal packing is characterized by the presence of π–π stacking interactions between the aromatic pyridine rings of adjacent molecules. nih.gov

Compound Formula Crystal System Space Group Key Structural Features Reference
This compoundC9H10N2SMonoclinicP21/cTwisted conformation (21° between rings), π–π stacking nih.gov

While crystallographic data for metal complexes of this specific ligand remains elusive, the structural analysis of the free ligand provides insight into its potential coordination modes. The nitrogen atom of the pyridine ring and the sulfur atom of the thione group are the most likely donor atoms for metal coordination.

Influence of Metal Center and Redox State on Coordination Modes

The coordination modes of ligands containing both pyridine and thione or thiol functionalities are known to be influenced by the nature of the metal center and its oxidation state. Although specific studies on this compound are not available, general trends observed for similar ligands can provide valuable insights.

For instance, with related N,S-donor ligands, the metal ion's identity (e.g., transition metals like copper, zinc, or nickel) and its oxidation state (e.g., +1, +2, or +3) can dictate whether the ligand acts as a monodentate, bidentate, or bridging ligand. The electronic properties of the metal center, such as its hardness or softness according to Pearson's HSAB (Hard and Soft Acids and Bases) theory, will influence its preference for the nitrogen (a harder base) versus the sulfur (a softer base) donor atom. Furthermore, the redox state of the metal can impact the stability of the resulting complex and may even induce redox-noninnocent behavior in the ligand.

Research Applications of Coordination Complexes

The potential applications of metal complexes are intrinsically linked to their structural and electronic properties. While specific applications for complexes of this compound are not yet reported, the broader classes of related compounds have shown promise in several areas.

Catalytic Activity of Metal-Pyrrolidine-2-thione Complexes (e.g., polymerization reactions)

Metal complexes containing pyridine and sulfur-based ligands have been investigated as catalysts in various organic transformations, including polymerization reactions. The specific combination of a soft sulfur donor and a π-accepting pyridine ring can modulate the electronic properties of the metal center, influencing its catalytic activity. For example, related metal complexes have been employed as catalysts in ring-opening polymerization of lactones and in olefin polymerization. The steric and electronic environment provided by the ligand can affect the stereoselectivity and efficiency of the catalytic process.

Role in Supramolecular Chemistry and Coordination Polymers

Ligands with multiple coordination sites, such as this compound, are excellent building blocks for the construction of supramolecular assemblies and coordination polymers. The directional nature of the pyridine nitrogen and the potential for the thione sulfur to act as a bridging ligand can lead to the formation of one-, two-, or three-dimensional networks. The resulting structures are often stabilized by non-covalent interactions, such as hydrogen bonding and π–π stacking, similar to what is observed in the crystal structure of the free ligand. nih.gov The design of such coordination polymers is of interest for applications in materials science, including gas storage and separation.

Development of Metal-Organic Frameworks (MOFs) Incorporating Thione Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functional groups, such as thiones, into the organic linkers can impart specific properties to the resulting MOF. Thione-functionalized ligands can offer selective binding sites for soft metal ions or can be post-synthetically modified. While there are no specific reports on the use of this compound in MOF synthesis, the development of MOFs with sulfur-containing linkers is an active area of research for applications in catalysis, sensing, and environmental remediation.

Computational Chemistry and Theoretical Investigations of 1 Pyridin 2 Yl Pyrrolidine 2 Thione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly those based on quantum mechanics, provide deep insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for calculating molecular properties due to its favorable balance between accuracy and computational cost.

A DFT study of 1-(Pyridin-2-yl)pyrrolidine-2-thione would typically begin with the optimization of its molecular geometry. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule in the gas phase. Following geometry optimization, a frequency calculation is usually performed. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure represents a true energy minimum, thereby establishing its theoretical stability. Such calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's structure. However, specific DFT studies providing these data for this compound are not readily found in the surveyed literature.

The electronic character of a molecule is often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity and electronic transitions.

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate sites prone to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative framework for predicting reactivity.

Reactivity DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Potential (μ) μ = -(I + A) / 2The escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions.

While the theoretical framework for this analysis is well-established, specific calculated values for the HOMO-LUMO energies and the resulting reactivity descriptors for this compound have not been reported in the reviewed scientific literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the physical movements and conformational flexibility of atoms and molecules over time. These methods are invaluable for exploring how a molecule behaves in different environments.

An exploration of the conformational energy landscape would involve systematically rotating key bonds (like the N-C bond between the two rings) and calculating the corresponding energy to identify all stable conformers (local minima) and the energy barriers (transition states) between them. This analysis reveals the relative populations of different conformers at a given temperature and identifies the most probable shapes the molecule will adopt.

While a full computational exploration is not available in the literature, experimental X-ray crystallography data for this compound provides a snapshot of its conformation in the solid state. This data reveals that the plane of the pyrrolidine-2-thione (B1333366) ring is twisted by approximately 21° relative to the pyridine (B92270) ring, representing a stable, low-energy conformation under crystalline conditions. nih.gov

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations are the primary tool for investigating these effects. In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, methanol), and the interactions between all atoms are calculated over time using classical mechanics.

These simulations can reveal how solvent molecules interact with different parts of the solute, for instance, through hydrogen bonding. By running simulations in various solvents, researchers can determine whether a particular solvent stabilizes or destabilizes certain conformers. This can lead to a shift in the conformational equilibrium compared to the gas phase. For example, a polar solvent might stabilize a conformer with a larger dipole moment. Currently, there are no published MD studies detailing the specific effects of different solvents on the conformation of this compound.

Theoretical Studies on Reaction Mechanisms

Theoretical studies are crucial for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures, calculate activation energies, and determine the reaction's thermodynamics and kinetics. This provides a step-by-step understanding of how reactants are converted into products.

Such studies could be applied to understand the synthesis of this compound (for example, the thionation of its corresponding lactam) or its subsequent reactions. For instance, DFT calculations could model the interaction with a reactant, the breaking and forming of bonds, and the energy profile of the entire process. Despite the utility of these methods, specific theoretical investigations into the reaction mechanisms involving this compound as either a product or reactant are not found in the current body of scientific literature.

Elucidation of Thionation Pathways

The synthesis of this compound typically involves the thionation of its corresponding lactam, 1-(Pyridin-2-yl)pyrrolidin-2-one. This conversion is often achieved using reagents like phosphorus pentasulfide or Lawesson's reagent. Computational studies on the thionation of carbonyl compounds, particularly amides and lactams, with Lawesson's reagent have elucidated a probable mechanistic pathway. researchgate.netunict.itnih.gov

Theoretical investigations, primarily using Density Functional Theory (DFT), suggest that the thionation reaction does not proceed through a direct single-step mechanism. Instead, it is a more complex, two-step process. unict.it The initial step involves the dissociation of the dimeric Lawesson's reagent into a reactive monomeric dithiophosphine ylide. nih.govmdpi.com This monomer then participates in a concerted, yet asynchronous, [2+2] cycloaddition with the carbonyl group of the lactam. unict.it This leads to the formation of a four-membered oxathiaphosphetane intermediate. mdpi.com

The second step of the mechanism is a cycloreversion of this intermediate. unict.it This fragmentation is analogous to the mechanism of the Wittig reaction and results in the formation of the thiocarbonyl group of the final product, this compound, and a stable phosphorus-oxygen byproduct. mdpi.com Topological analyses of the electron density have confirmed the concerted and asynchronous nature of this process. unict.it Computational studies have also indicated that for amides, which are structurally analogous to the lactam precursor, this class of carbonyl compounds is among the most reactive towards thionation with Lawesson's reagent. researchgate.netunict.it The driving force for these reactions is often the formation of stable trimeric phosphine (B1218219) oxide byproducts. researchgate.net

StepDescriptionKey Intermediates/Transition StatesTheoretical Method
1Dissociation of Lawesson's ReagentDimeric Lawesson's Reagent → Monomeric Dithiophosphine YlideDFT
2[2+2] CycloadditionLactam + Monomer → Oxathiaphosphetane IntermediateDFT, Topological Analysis
3CycloreversionOxathiaphosphetane Intermediate → Thiolactam + Phosphine Oxide ByproductDFT

Investigation of Metal-Assisted Hydrolysis Mechanisms (e.g., Copper(II)-assisted)

The hydrolysis of thioamides, including thiolactams like this compound, is a reaction of significant interest. The presence of metal ions, such as copper(II), can catalyze this process. Theoretical investigations into the copper(II)-assisted hydrolysis of thioamides provide a framework for understanding the potential mechanism for this compound. rsc.org

The mechanism is believed to involve the initial coordination of the copper(II) ion to the sulfur atom of the thiocarbonyl group. rsc.orglp.edu.ua This interaction polarizes the C=S bond, increasing the electrophilicity of the thiocarbonyl carbon atom. This activation makes the carbon atom more susceptible to nucleophilic attack by a water molecule.

Following the nucleophilic addition of water, a tetrahedral intermediate is formed. The copper(II) ion, still coordinated to the sulfur, can stabilize this intermediate. Subsequent proton transfer steps and cleavage of the carbon-nitrogen bond lead to the hydrolysis products. The pyridine nitrogen in this compound can also play a role in the coordination with the copper(II) ion, potentially forming a chelate complex that could influence the reaction pathway and rate. Studies on structurally similar N-(2-pyridyl)imidazolidine-2-thiones have shown that they can form stable complexes with copper(II), suggesting a similar interaction is likely with this compound. mdpi.com

StepDescriptionRole of Copper(II)Key Intermediate
1CoordinationActs as a Lewis acid, coordinating to the sulfur atom.Copper(II)-Thiolactam Complex
2Nucleophilic AttackActivates the thiocarbonyl carbon for attack by water.Tetrahedral Intermediate
3Proton Transfer & C-N Bond CleavageStabilizes the intermediate and facilitates leaving group departure.-

Ligand-Target Interactions via Molecular Docking Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This methodology is widely employed in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, studies on structurally related compounds provide a strong basis for its potential interactions. For instance, derivatives of 1-(pyridin-4-yl)pyrrolidine-2-one have been investigated as inhibitors of prolyl-tRNA synthetase in Plasmodium falciparum, the parasite responsible for malaria. researchgate.net These studies revealed that the pyridine and pyrrolidinone moieties are crucial for binding within the active site of the enzyme. researchgate.net

The general workflow for such an investigation would involve:

Preparation of the Ligand and Target: Building a 3D model of this compound and obtaining the crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using a docking program to explore the conformational space of the ligand within the binding site of the protein and to score the different binding poses.

Analysis of Results: Visualizing the predicted binding mode to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

These computational predictions can then guide the synthesis of new derivatives and experimental testing to validate the in silico findings.

StepDescriptionKey Considerations
1Ligand and Target PreparationAccurate 3D structure, protonation states, and charge assignment.
2Docking SimulationChoice of docking algorithm and scoring function. Definition of the binding site.
3Analysis of Binding ModesIdentification of key intermolecular interactions (e.g., hydrogen bonds, π-stacking). Comparison with known inhibitors if available.

Research into Biological Activities and Structure Activity Relationships Sar of 1 Pyridin 2 Yl Pyrrolidine 2 Thione and Its Analogues

Exploration of Enzyme Inhibition Mechanisms

The structural motifs present in 1-(Pyridin-2-yl)pyrrolidine-2-thione are common in a variety of enzyme inhibitors. Research into its analogues has revealed significant inhibitory potential against several classes of enzymes, including kinases, reductases, ureases, and cyclooxygenases.

Investigation of Kinase Inhibitory Potentials (e.g., VEGFR, EGFR, CDK, GSK)

The inhibition of protein kinases is a critical strategy in the development of therapies for diseases like cancer. Analogues of this compound, particularly those containing pyridinyl and pyrrolidine-like rings, have been investigated as kinase inhibitors.

Derivatives of pyrrolo[2,3-d]pyrimidine , which can be considered bicyclic analogues, have been designed as multi-kinase inhibitors targeting enzymes such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). Certain compounds in this series demonstrated enzymatic inhibition comparable to the well-known multi-kinase inhibitor, sunitinib. Notably, some derivatives showed selective inhibition of VEGFR-2, while others displayed dual inhibition of HER2 and VEGFR-2.

Similarly, pyrrolopyridine-pyridone based compounds have been identified as potent inhibitors of Met kinase. One conformationally constrained 2-pyridone analogue was a powerful Met kinase inhibitor with an IC50 value of 1.8 nM and also showed potent antiproliferative activities against Met-dependent gastric carcinoma cell lines. nih.gov This compound also demonstrated inhibitory activity against VEGFR-2, with an IC50 value of 27 nM. nih.gov

Other related structures, such as pyridin-2(1H)-one derivatives , have been evaluated for their c-Src kinase inhibitory activity. While several compounds in this class showed activity against c-Src kinase, a lead compound tested against EGFR showed no significant inhibition. nih.govnih.govcore.ac.uk Furthermore, pyridin-2-yl urea (B33335) derivatives have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component in the mitogen-activated protein kinase (MAPK) cascades. ajol.infomdpi.com

Compound ClassTarget Kinase(s)IC50 Values
Pyrrolopyridine-pyridone analogueMet Kinase1.8 nM
VEGFR-227 nM
Flt-34 nM
Pyridin-2(1H)-one derivativec-Src Kinase12.5 µM
Pyridin-2-yl urea derivativeASK11.55 ± 0.27 nM

Studies on Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition

Enoyl Acyl Carrier Protein Reductase (InhA) is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. It is a validated target for antitubercular drugs. Analogues featuring the pyrrolidine (B122466) ring have been identified as a novel class of potent InhA inhibitors.

Through high-throughput screening, a series of pyrrolidine carboxamides were discovered as potent inhibitors of InhA. nih.govnih.gov Subsequent optimization of a lead compound from this series led to a more than 160-fold improvement in potency. nih.gov Structural studies using crystallography revealed the binding mode of these inhibitors within the InhA active site. nih.govnih.gov Further research into pyrrolidinone and pyrrolidine derivatives as analogues of the known InhA inhibitor GEQ also yielded compounds with activity against M. tuberculosis growth, although some of these did not act through InhA inhibition, suggesting a different mechanism of action. nih.govbohrium.com Additionally, compounds with a pyrrolidine-2,5-dione core have been synthesized and evaluated as potential InhA inhibitors. core.ac.uk

Urease Inhibitory Activities of Related Metal Complexes

Urease, a nickel-containing metalloenzyme, is vital for the survival of certain pathogenic bacteria, such as Helicobacter pylori, making it an attractive target for inhibitor development. Metal complexes of ligands structurally related to this compound have shown significant urease inhibitory activity.

For instance, zinc(II) complexes derived from a Schiff base ligand, 4-chloro-2-(((2-(pyrrolidin-1-yl)ethyl)imino)methyl)phenol, which contains a pyrrolidine moiety, exhibited notable inhibitory activity against Jack bean urease, with IC50 values ranging from 7.1 to 15.3 μmol·L⁻¹. nih.gov Similarly, copper(II) and cobalt(III) complexes with a Schiff base derived from (((2-(pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol also showed potent inhibition of Jack bean urease, with IC50 values of 0.25 ± 0.14 and 0.32 ± 0.15 μmol·L⁻¹, respectively, for the two copper(II) complexes. researchgate.net

On the other hand, analogues containing a pyridine (B92270) ring, such as pyridine carboxamide and carbothioamide derivatives , have been synthesized and investigated for their anti-urease action. mdpi.com A 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide and a pyridine-2-yl-methylene hydrazine carboxamide were identified as having significant activity, with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively. mdpi.com

Compound/Complex ClassUrease SourceIC50 Value
Zinc(II) Complex with Pyrrolidine-containing Schiff BaseJack bean7.1 - 15.3 µmol·L⁻¹
Copper(II) Complex with Pyrrolidine-containing Schiff BaseJack bean0.25 ± 0.14 µmol·L⁻¹
Copper(II) Complex with Pyrrolidine-containing Schiff BaseJack bean0.32 ± 0.15 µmol·L⁻¹
5-chloropyridine-2-yl-methylene hydrazine carbothioamideNot Specified1.07 ± 0.043 µM
Pyridine 2-yl-methylene hydrazine carboxamideNot Specified2.18 ± 0.058 µM

Cyclooxygenase (COX) Inhibition Research

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is the primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs). Analogues of this compound containing related heterocyclic systems have been explored for their potential as COX inhibitors.

While the specific target compound has not been detailed, research on related heterocyclic structures is prevalent. For example, various pyridazine derivatives have been reported as selective COX-2 inhibitors. nih.govresearchgate.net Similarly, certain pyrimidine derivatives have demonstrated high selectivity for COX-2 inhibition. nih.gov Research into pyrrolizine derivatives , which are bicyclic structures containing a pyrrolidine ring, has also identified compounds with COX inhibitory activity. mdpi.comresearchgate.net One study on N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives found IC50 values for COX-2 inhibition in the range of 0.85–3.44 µM. mdpi.com

Modulatory Effects on Cellular Pathways and Processes

Beyond direct enzyme inhibition, the biological effects of compounds can be mediated through the modulation of complex cellular signaling pathways that regulate cell growth, proliferation, and survival.

Inhibition of Signaling Cascades (e.g., RAS/PI3K/Akt/JNK pathways)

The RAS/PI3K/Akt and JNK signaling pathways are crucial in cancer biology, and their inhibition is a key therapeutic strategy. Research into analogues of this compound has revealed potential for interfering with these cascades.

A study on pyrimidine-2-thione derivatives , which are close structural analogues, investigated their potential as antineoplastic agents by modulating the RAS/PI3K/Akt/JNK signaling pathways. nih.gov One promising compound from this series was found to induce apoptosis in breast cancer cells with an IC50 of 2.617 ± 1.6 µM. This effect was linked to the inhibition of phosphorylated RAS and JNK proteins and a reduction in the expression of PI3K/Akt genes. nih.gov

Furthermore, pyridin-2-yl urea inhibitors targeting ASK1 kinase are relevant in this context, as ASK1 is an upstream regulator of the JNK signaling pathway. mdpi.com The activation of ASK1 is linked to various cellular stressors, and its inhibition can prevent the downstream activation of JNK, thereby affecting cellular processes like apoptosis. mdpi.com

Modulation of Cell Cycle Progression

Research into the analogues of this compound, particularly those containing pyridine and pyrrolidine scaffolds, has revealed potential for the modulation of cell cycle progression. The cell cycle is a critical process for cell growth and proliferation, and its dysregulation is a hallmark of diseases like cancer. Certain heterocyclic compounds have been identified as inhibitors of key proteins that regulate this cycle.

For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Cell division cycle 7 (Cdc7) kinase. nih.gov Cdc7 kinase is a crucial enzyme that facilitates the initiation of DNA replication, a fundamental step in the cell cycle. nih.gov Inhibition of this kinase can halt the cell cycle, thereby preventing cell proliferation, which has made it an attractive target for cancer therapy. nih.gov Similarly, some spiro[pyrrolidine-3,3'-oxindoles] have demonstrated activity against histone deacetylase 2 (HDAC2), an enzyme that plays a significant role in transcriptional regulation and cell cycle progression. nih.gov The inhibition of such key regulatory enzymes by molecules containing pyridine or pyrrolidine rings underscores the potential for analogues of this compound to be developed as modulators of cell cycle events.

Antimicrobial Activity Research Methodologies (excluding specific outcome data)

The evaluation of novel chemical entities for antimicrobial properties involves a variety of standardized in vitro methodologies designed to determine their efficacy against a range of pathogenic microorganisms. These methods are foundational in the discovery of new antimicrobial agents.

Investigation of Antibacterial Potentials

The preliminary screening of compounds for antibacterial activity often employs agar (B569324) diffusion-based assays. nih.gov These methods are cost-effective and suitable for screening numerous samples. mdpi.com

Disk Diffusion Method: In this technique, sterile paper discs are impregnated with a specific concentration of the test compound and placed onto an agar plate that has been uniformly inoculated with a target bacterial strain. The compound diffuses from the disc into the agar, creating a concentration gradient. After an incubation period, the plates are examined for a zone of inhibition, which is a clear area around the disc where bacterial growth has been prevented. nih.govmdpi.com The diameter of this zone provides a qualitative measure of the compound's antibacterial potency. nih.gov

Well Diffusion Method: This assay is similar to the disk diffusion method, but instead of a paper disc, a well is created in the agar, into which a solution of the test compound is pipetted. nih.govmdpi.com The compound then diffuses from the well into the medium, and the resulting zone of inhibition is measured after incubation. mdpi.com

For a quantitative assessment of antibacterial activity, dilution methods are commonly used to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. austinpublishinggroup.com

Broth Dilution Method: This technique involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in tubes (macrodilution) or microtiter plates (microdilution). austinpublishinggroup.com Each tube or well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the tubes or wells are visually inspected for turbidity (a sign of bacterial growth). The lowest concentration of the compound that prevents visible growth is recorded as the MIC. austinpublishinggroup.com

Agar Dilution Method: In this method, the test compound is incorporated into molten agar at various concentrations, and the agar is then poured into petri plates. nih.govaustinpublishinggroup.com The surface of each plate is inoculated with a standardized number of bacteria. The MIC is identified as the lowest concentration of the compound that prevents the appearance of bacterial colonies on the agar surface after incubation. nih.gov

Exploration of Antifungal Potentials

The principles for evaluating antifungal activity are often analogous to those used for antibacterial testing, with modifications made to accommodate the specific growth requirements of fungi. mdpi.com Diffusion and dilution assays remain the cornerstone of these investigations. mdpi.com

Poisoned Food Technique: This is a common screening method, particularly for phytopathogenic fungi. nih.gov The test compound is mixed with a molten agar medium (such as Potato Dextrose Agar) at a desired concentration. The medium is then poured into plates and allowed to solidify. A small disc of the test fungus, taken from an active culture, is placed at the center of the plate. The plates are incubated, and the antifungal effect is assessed by measuring the inhibition of mycelial growth compared to a control plate containing no compound. nih.gov

Broth Microdilution Method: This is a widely used quantitative method for determining the MIC of a compound against yeasts and filamentous fungi, often following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). nih.gov Similar to the antibacterial broth dilution method, serial dilutions of the test compound are prepared in microtiter plates containing a suitable broth medium. nih.gov The wells are then inoculated with a standardized fungal spore or yeast suspension. The MIC is determined after incubation by identifying the lowest concentration of the compound that results in a significant inhibition of fungal growth, which can be assessed visually or with a spectrophotometer. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. These studies involve systematically modifying the chemical structure of the molecule and assessing how these changes affect its efficacy, providing insights for rational drug design. nih.gov

Impact of Substituent Modifications on Bioactivity Profiles

The biological activity of heterocyclic compounds like this compound can be significantly influenced by the nature and position of substituents on its core rings. nih.govnih.gov

Pyridine Ring Modifications: The pyridine moiety is a common scaffold in many approved drugs due to its ability to modulate physicochemical properties like solubility and to form hydrogen bonds. nih.gov SAR studies on various pyridine derivatives have shown that the introduction of different functional groups can drastically alter bioactivity. For instance, in some series of compounds, the presence of electron-releasing groups (e.g., methoxy, -OMe) or hydroxyl (-OH) groups has been found to enhance antiproliferative or enzyme inhibitory activity. nih.govresearchgate.net Conversely, the addition of halogen atoms or bulky groups can sometimes lead to a decrease in activity. nih.gov The position of the substituent on the pyridine ring is also critical, as it dictates the spatial arrangement and electronic environment, which in turn affects the molecule's interaction with its biological target. mdpi.com

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a crucial role in biological activity because biological systems, such as enzymes and receptors, are inherently chiral. nih.govnih.gov The pyrrolidine ring in this compound contains chiral centers, meaning different stereoisomers (enantiomers and diastereomers) can exist.

The spatial orientation of substituents on the pyrrolidine ring can lead to vastly different biological outcomes. nih.gov Often, only one stereoisomer is responsible for the desired pharmacological effect, while others may be less active or even inactive. nih.gov This stereoselectivity arises from the specific fit required for a molecule to bind effectively to its target protein. nih.gov For example, studies on other pyrrolidine-containing compounds have demonstrated that the cis or trans configuration of substituents can be a critical factor for activity. nih.gov Furthermore, stereochemistry can influence not only the binding affinity to a target but also the pharmacokinetics of a drug, including its absorption and transport across cell membranes, which can be stereospecific processes. nih.gov Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound and its analogues are critical steps in understanding their full therapeutic potential.

Derivatives and Analogues of 1 Pyridin 2 Yl Pyrrolidine 2 Thione: Synthesis and Research Applications

Synthetic Strategies for Tailoring Derivatives of 1-(Pyridin-2-yl)pyrrolidine-2-thione

The synthesis of this compound derivatives begins with the parent compound, which can be prepared via the thionation of 1-(2-pyridyl)pyrrolidin-2-one, often using reagents like phosphorus pentasulfide. researchgate.net The creation of a diverse range of analogues hinges on strategic modifications to the core structure, which can be broadly categorized into alterations of the pyrrolidine (B122466) ring, substitutions on the pyridine (B92270) moiety, and hybridization with other heterocyclic systems.

Modifications of the Pyrrolidine Ring System

The pyrrolidine ring is a key component for introducing structural diversity and stereochemistry. nih.govresearchgate.net Synthetic approaches often target the pyrrolidin-2-one precursor, which is then converted to the desired thione in a subsequent step.

One effective method involves the cyclization of acyclic precursors. For instance, polyhydroxylated pyrrolidin-2-ones can be synthesized from starting materials like erythruronolactone, allowing for the introduction of hydroxyl groups onto the pyrrolidine ring. researchgate.net Another versatile strategy is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, which provides a powerful means to construct the five-membered ring with controlled stereochemistry. nih.gov

Functionalization of pre-formed rings is also a common approach. The amino acid proline and its derivatives, such as 4-hydroxyproline, serve as valuable chiral building blocks. mdpi.com By starting with these optically pure compounds, chemists can synthesize derivatives with specific stereoisomers, a critical factor as the spatial orientation of substituents can dramatically influence biological activity. nih.govmdpi.com The nitrogen atom of the pyrrolidine ring, being nucleophilic, is a prime site for substitution, although in the case of this compound, this position is already occupied by the pyridine ring. nih.gov Therefore, modifications focus on the carbon atoms of the pyrrolidine scaffold.

Table 1: Selected Synthetic Strategies for Pyrrolidine Ring Modification

Strategy Precursor/Reagent Type of Modification Reference
Lactamization γ-butyrolactone and primary amines N-substitution (pre-pyridine attachment)
Cyclization Erythruronolactone and amines Introduction of polyhydroxylation researchgate.net
1,3-Dipolar Cycloaddition Azomethine ylides and alkenes Stereocontrolled ring construction nih.gov

Substitutions on the Pyridine Moiety

The electronic and steric properties of the this compound scaffold can be finely tuned by introducing various substituents onto the pyridine ring. The pyridine nucleus is a common feature in numerous bioactive compounds, and strategies for its functionalization are well-established. nih.gov

Synthetic routes often begin with appropriately substituted pyridine precursors. For example, nicotinamide (B372718) or nicotinonitrile derivatives can be used as starting materials to build more complex, substituted pyridine-2(1H)-thione systems. nih.govresearchgate.net These methods allow for the incorporation of functional groups such as cyano, carboxamide, and aryl groups at various positions on the pyridine ring. The synthesis of 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives from substituted ethyl nicotinate (B505614) precursors further illustrates how pre-functionalized pyridines can be used to construct more elaborate molecules. mdpi.com These substituted pyridines can then be coupled with the pyrrolidine-2-one or a suitable precursor before the final thionation step to yield the target derivatives.

Hybridization with Other Heterocyclic Scaffolds (e.g., pyrimidine-2-thione, triazole-thione)

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful tool for creating novel compounds with potentially enhanced or multi-target activity. nih.gov Derivatives of this compound can be hybridized by linking or fusing the core structure with other heterocyclic systems.

This approach can yield complex polycyclic structures. For instance, pyridinethione precursors have been used to synthesize condensed thieno[2,3-b]pyridine (B153569) derivatives through intramolecular cyclization reactions. nih.govresearchgate.net Other examples from related pyrrolidine chemistry show the linking of the pyrrolidine ring to scaffolds like imidazole (B134444) and quinoxaline, as seen in the synthesis of complex antiviral agents. mdpi.com Similarly, pyridine-based scaffolds have been hybridized with ureas and quinazolines to create novel molecular entities. mdpi.com These strategies highlight the potential for creating hybrid molecules where the this compound unit is covalently linked to other heterocyclic rings such as pyrimidines, triazoles, or thiazoles, thereby expanding the accessible chemical space and functional properties.

Ligand Design and Functionalization for Specific Research Applications

The design of derivatives of this compound for specific applications, such as targeting a biological receptor, is a rational, multi-step process. It involves identifying a target, understanding the key interactions required for binding, and then synthetically modifying the scaffold to optimize these interactions. The pyrrolidine ring's non-planar, three-dimensional structure is particularly advantageous for exploring pharmacophore space. nih.govresearchgate.net

A critical aspect of ligand design is establishing a structure-activity relationship (SAR), where systematic changes to the molecule's structure are correlated with changes in its functional activity. For example, in the design of pyrrolidine-based CXCR4 antagonists, specific substitutions on the scaffold were found to be crucial for binding affinity. nih.gov Similarly, research on piperidine-based anti-tubulin agents demonstrated that the addition of different amino groups could significantly alter cytotoxic potential against cancer cell lines. nih.gov

Functionalization is guided by the desired application. For instance, to develop a ligand for a specific protein, substituents might be chosen to form hydrogen bonds, engage in hydrophobic interactions, or fit within a particular binding pocket. Computational tools like molecular docking are often used to predict how a designed molecule will bind to its target, guiding the selection of derivatives for synthesis. nih.govebi.ac.uk In the development of pyrrolidin-2-one analogues as acetylcholinesterase inhibitors, a library of compounds was designed and synthesized to explore the SAR around a lead molecule, demonstrating a classic approach to ligand optimization. researchgate.net

Chemoinformatics and Library Design for Derivative Synthesis and Screening

Chemoinformatics plays a crucial role in modern drug discovery and materials science by using computational methods to analyze and predict the properties of chemical compounds. In the context of this compound, these tools are invaluable for designing libraries of derivatives with a high probability of possessing desired characteristics.

Library design begins with the core scaffold and explores the vast chemical space of possible derivatives by computationally enumerating different combinations of substituents on the pyrrolidine and pyridine rings. Key chemoinformatic concepts like pharmacophore modeling help identify the essential 3D arrangement of features required for a specific activity. The inherent three-dimensionality of the pyrrolidine ring makes it an excellent scaffold for creating diverse spatial arrangements of functional groups. nih.gov

In silico screening is then used to filter these virtual libraries. Computational tools can predict various properties, including:

Binding Affinity: Molecular docking simulations can estimate how strongly a derivative will bind to a biological target, helping to prioritize the most promising candidates. nih.govebi.ac.uk

Pharmacokinetic Properties (ADME): Algorithms can predict absorption, distribution, metabolism, and excretion properties, allowing for the early deselection of compounds with poor drug-like characteristics. ebi.ac.uk

This computational pre-screening makes the subsequent synthetic and experimental testing phases more efficient and cost-effective. By focusing on a smaller, more promising set of compounds, researchers can accelerate the discovery of novel derivatives with specific, optimized functions.

Table 2: Compound Names Mentioned

Compound Name
This compound
1-(2-Pyridyl)pyrrolidin-2-one
Phosphorus pentasulfide
Erythruronolactone
4-Hydroxyproline
γ-Butyrolactone
Nicotinamide
Nicotinonitrile
Ethyl nicotinate
Thieno[2,3-b]pyridine
Imidazole
Quinoxaline
Quinazoline
Pyrimidine
Triazole

Interactions of 1 Pyridin 2 Yl Pyrrolidine 2 Thione with Other Chemical Species and Materials

Investigation of Thione-Molecular Iodine Interactions

The interaction between thiones and molecular iodine (I₂) is of significant interest due to the potential for charge-transfer complex formation and subsequent oxidation reactions. While specific spectroscopic and structural studies on the adduct formation between 1-(Pyridin-2-yl)pyrrolidine-2-thione and molecular iodine are not extensively documented in publicly available literature, the general behavior of heterocyclic thiones with iodine provides a basis for understanding these interactions.

The interaction of thiones with iodine typically involves the formation of a donor-acceptor or charge-transfer complex. In this interaction, the sulfur atom of the thione group, with its lone pairs of electrons, acts as a donor, and the iodine molecule acts as an acceptor. This interaction can be observed and characterized using various spectroscopic techniques, such as UV-Vis and Infrared (IR) spectroscopy.

Studies on similar heterocyclic thiones have shown that the formation of a thione-iodine adduct leads to the appearance of a new, intense absorption band in the UV-Vis spectrum, which is characteristic of the charge-transfer complex. researchgate.net This band is typically not present in the spectrum of the individual thione or iodine molecules. Furthermore, IR spectroscopy can provide evidence of adduct formation through shifts in the vibrational frequencies of the C=S bond and other functional groups within the molecule upon complexation with iodine. researchgate.net

While specific crystal structure data for the this compound-iodine adduct is not available, studies on other donor-acceptor complexes involving iodine provide insights into the expected structural arrangement. It is anticipated that the iodine molecule would be positioned in close proximity to the sulfur atom of the thione group, with a relatively linear S···I-I arrangement.

The formation of a thione-iodine adduct is often the initial step in the oxidation of the thione. cdnsciencepub.comyoutube.com Iodine is a mild oxidizing agent that can facilitate various transformations of organic sulfur compounds. youtube.com In the case of thiones, oxidation can lead to the formation of disulfides or other oxidized species. mdpi.com

The presumed mechanism for the oxidation of this compound by iodine likely proceeds through the initial formation of the charge-transfer complex. This complexation polarizes the I-I bond, making one of the iodine atoms more electrophilic. A subsequent nucleophilic attack by another thione molecule or a different nucleophile can then lead to the displacement of an iodide ion and the formation of an intermediate that can further react to yield the final oxidized product. nih.gov The reaction pathway and the nature of the final product can be influenced by factors such as the solvent, temperature, and the stoichiometry of the reactants.

It is important to note that while these mechanisms are based on the established reactivity of thiones with iodine, detailed mechanistic studies specifically for this compound are required for a definitive understanding.

Adsorption and Surface Interactions of this compound

The ability of this compound to adsorb onto metal surfaces is a key aspect of its potential application as a corrosion inhibitor. The molecule possesses several features that facilitate strong interactions with metal surfaces, including the pyridine (B92270) ring, the sulfur atom in the thione group, and the nitrogen atom in the pyrrolidine (B122466) ring.

While specific corrosion inhibition studies on this compound are not widely reported, research on related compounds containing pyridine, thione, and pyrrolidine moieties strongly suggests its potential as an effective corrosion inhibitor, particularly for mild steel in acidic media. researchgate.netresearchgate.netnih.gov Organic compounds containing nitrogen, sulfur, and aromatic rings are known to be efficient corrosion inhibitors due to their ability to form a protective film on the metal surface. researchgate.net

Studies on pyrimidine-2-thione derivatives have demonstrated their effectiveness in inhibiting the corrosion of mild steel in sulfuric acid. researchgate.net Similarly, research on a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine derivative has shown high inhibition efficiency for mild steel in hydrochloric acid. nih.gov These studies indicate that the inhibitor molecules adsorb onto the steel surface, blocking the active corrosion sites. The adsorption process is often found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface. researchgate.netnih.gov

The inhibition efficiency of these related compounds is typically evaluated using techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). The data from these studies consistently show a decrease in the corrosion rate with an increasing concentration of the inhibitor.

Table 1: Corrosion Inhibition Efficiency of a Related Pyrrolidine Derivative Based on a study of 2-(1,3,4-thiadiazole-2-yl)pyrrolidine on mild steel in 1 M HCl. nih.gov

Inhibitor Concentration (mM)Inhibition Efficiency (%)
0.185.2
0.290.1
0.392.5
0.493.8
0.594.6

The interaction of this compound with metal surfaces is presumed to occur through the coordination of the heteroatoms (N and S) with the metal atoms and the π-electrons of the pyridine ring with the vacant d-orbitals of the metal. mdpi.com This leads to the formation of a stable, adsorbed layer that acts as a barrier, isolating the metal from the corrosive environment.

First-principle analysis on the adsorption behavior of pyridine amide derivatives on a Pt(111) surface has shown that these molecules adsorb via chemisorption, with the C and N atoms of the pyridine ring forming bonds with the platinum atoms. mdpi.com The orientation and extent of adsorption of pyridine on a gold electrode have also been shown to be dependent on the applied potential. nih.gov

The sulfur atom of the thione group in this compound is expected to play a crucial role in its adsorption on metal surfaces, particularly on metals like copper, silver, and gold, due to the high affinity of sulfur for these metals. researchgate.net The combined presence of the pyridine ring and the thione group likely leads to a synergistic effect, resulting in strong adsorption and effective surface protection.

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